molecular formula C25H24N4O5 B6565226 N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921776-20-7

N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565226
CAS No.: 921776-20-7
M. Wt: 460.5 g/mol
InChI Key: ZBFITTCZNRDEJL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[3,2-d]pyrimidine core substituted with a 2,4-dimethoxyphenyl group and a 4-methylbenzyl moiety. This scaffold is structurally related to kinase inhibitors and DNA intercalators, where the pyridopyrimidine backbone facilitates π-π stacking interactions, while substituents modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-16-6-8-17(9-7-16)14-29-24(31)23-20(5-4-12-26-23)28(25(29)32)15-22(30)27-19-11-10-18(33-2)13-21(19)34-3/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFITTCZNRDEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O4. It features a pyrido[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and biological interactions.

Research indicates that compounds with similar structures often exhibit activity against various biological targets:

  • Inhibition of Kinases : Pyridopyrimidine derivatives are known to inhibit kinases such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation .
  • Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth through various pathways, including the PI3K/Akt signaling pathway .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on existing literature:

Activity Target Effect Reference
AnticancerDihydrofolate reductaseInhibition of tumor growth
AntiproliferativeMAP kinasesReduced cell proliferation
Enzyme inhibitionVarious kinasesModulation of signaling pathways

Case Study 1: Antitumor Efficacy

In a study assessing the anticancer effects of pyridopyrimidine derivatives similar to this compound, researchers observed significant tumor regression in xenograft models. The compound inhibited the growth of various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation .

Case Study 2: Mechanistic Insights

A mechanistic study highlighted that this compound could effectively inhibit the activity of DHFR in vitro. This inhibition leads to decreased levels of tetrahydrofolate necessary for nucleotide synthesis, thereby limiting cancer cell growth. The study utilized both biochemical assays and cellular models to confirm these findings .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 2,4-Dimethoxyphenyl; 4-methylbenzyl ~440 (estimated) Not reported Likely moderate solubility due to methoxy groups
(S)-Compound 11p Pyrido[3,2-d]pyrimidin-4-one But-3-enyl; 4-methylphenyl Not reported Not reported Enhanced lipophilicity from alkenyl chain
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-... Pyrido[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl; trifluoromethoxyphenyl ~550 (estimated) Not reported Improved metabolic stability (ethoxy group)
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridine-acetamide hybrid 3,4-Dimethoxyphenethyl; propylacetamido 399.216 Not reported Lower molecular weight; oil form suggests flexibility
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine-thioacetamide 2,3-Dichlorophenyl; methylpyrimidinone 344.21 230 High melting point; dichlorophenyl enhances rigidity
N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-Chloro-4-methylphenyl; phenylthienopyrimidine 409.888 Not reported Thiophene ring increases electron density
Key Observations:

Core Heterocycle Variations: The pyrido[3,2-d]pyrimidine core in the target compound contrasts with thieno[3,2-d]pyrimidine () and pyrido[2,3-d]pyrimidine (). Pyrido[3,2-d]pyrimidine derivatives (e.g., Compound 11p in ) share the same core but differ in substituent positioning, influencing steric interactions .

Substituent Impact :

  • Methoxy vs. Ethoxy Groups : The 2,4-dimethoxyphenyl group in the target compound may offer better aqueous solubility compared to the 4-ethoxyphenyl group in , where bulkier ethoxy substituents could reduce metabolic clearance .
  • Halogen Effects : Dichlorophenyl () and chlorophenyl () substituents increase molecular rigidity and melting points, suggesting stronger crystal lattice interactions .

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